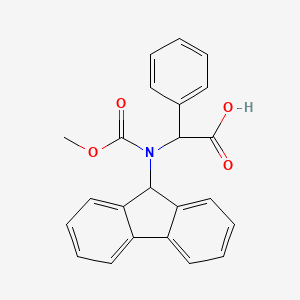
Fmoc-dl-(phenyl)gly-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-dl-(phenyl)gly-oh typically involves the protection of the amino group of dl-(phenyl)glycine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting dl-(phenyl)glycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like high-performance liquid chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-dl-(phenyl)gly-oh undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole are frequently used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids or peptides ready for further elongation in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-dl-(phenyl)gly-oh is used extensively in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino terminus of amino acids .
Biology
In biological research, this compound is used in the synthesis of peptide-based drugs and biomolecules. It allows for the precise construction of peptide sequences, which are crucial in studying protein functions and interactions .
Medicine
In medicine, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways in the body, offering potential treatments for various diseases .
Industry
Industrially, this compound is used in the large-scale synthesis of peptides for pharmaceuticals and research purposes. Its use in solid-phase peptide synthesis allows for the efficient production of high-purity peptides .
Wirkmechanismus
The mechanism of action of Fmoc-dl-(phenyl)gly-oh primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of glycine, preventing unwanted reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-glycine: Similar to Fmoc-dl-(phenyl)gly-oh but without the phenyl group, making it less hydrophobic.
Fmoc-phenylalanine: Contains a phenyl group like this compound but has an additional methylene group, making it bulkier.
Uniqueness
This compound is unique due to its combination of the Fmoc protecting group and the phenyl group on glycine. This combination provides a balance of hydrophobicity and reactivity, making it suitable for various applications in peptide synthesis .
Eigenschaften
Molekularformel |
C23H19NO4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-[9H-fluoren-9-yl(methoxycarbonyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26) |
InChI-Schlüssel |
YGAHWIVCYHLHSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















